molecular formula C6H8N2O3 B129135 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 143392-60-3

1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B129135
CAS No.: 143392-60-3
M. Wt: 156.14 g/mol
InChI Key: IOGMIKDINGXSRM-UHFFFAOYSA-N
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Description

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole core structure

Preparation Methods

The synthesis of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include pyrazole esters, amides, and hydrazine derivatives .

Scientific Research Applications

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGMIKDINGXSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592935
Record name 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143392-60-3
Record name 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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